N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

Trace amine-associated receptor 5 TAAR5 GPCR agonism

CAS 728030-56-6 is a structurally unique heterocyclic amine combining an N-ethyl tetrazole with an N-methylpyrrole moiety via a methylene bridge. Documented as a CCR5 antagonist candidate and annotated with TAAR5 agonism and DHFR inhibition, this scaffold offers a polypharmacological starting point distinct from maraviroc or tropane-based CCR5 ligands. Favorable properties (MW 206, cLogP 0.76, TPSA 59.21 Ų) support CNS penetration optimization. Ideal for SAR campaigns targeting neuroinflammation, AML differentiation therapy, or CCR5-driven autoimmune indications. Recommended for receptor profiling, chemotaxis, and myeloid differentiation assays.

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
Cat. No. B5583913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESCCN1C(=NN=N1)NCC2=CC=CN2C
InChIInChI=1S/C9H14N6/c1-3-15-9(11-12-13-15)10-7-8-5-4-6-14(8)2/h4-6H,3,7H2,1-2H3,(H,10,11,13)
InChIKeyBIIFPIXVCLBVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethyl-1H-1,2,3,4-tetraazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 728030-56-6): Procurement-Relevant Compound Profile


N-(1-Ethyl-1H-1,2,3,4-tetraazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 728030-56-6; synonym: 1-ethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazol-5-amine) is a heterocyclic secondary amine of molecular formula C9H14N6 and molecular weight 206.25 g/mol, featuring a 1-ethyl-substituted tetrazole ring connected via a methylene bridge to a 1-methyl-substituted pyrrole moiety . This compound belongs to the broader aminotetrazole class and has been disclosed in patent literature as a CCR5 antagonist candidate [1] and has been annotated with experimental bioactivity data for trace amine-associated receptor 5 (TAAR5) agonism and dihydrofolate reductase (DHFR) inhibition [2]. Its computed physicochemical profile includes a calculated logP of 0.76, a topological polar surface area of 59.21 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [3], placing it within favorable drug-like property space.

Why Generic Substitution of N-(1-Ethyl-1H-1,2,3,4-tetraazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine Is Not Straightforward


Substituting this compound with a generic aminotetrazole or pyrrole-containing analog is inadvisable because the specific combination of the N-ethyl substituent on the tetrazole ring and the N-methylpyrrole moiety connected via a methylene bridge defines a unique pharmacophoric geometry that dictates target engagement across multiple receptor classes. The binding data available indicate a polypharmacological profile spanning TAAR5 (EC50 >10,000 nM) and DHFR (IC50 100,000 nM) [1], while patent disclosures additionally claim CCR5 antagonist utility [2]. Removal or alteration of the N-ethyl group—as in the simpler N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazol-5-amine—or replacement with a 2,3-dichlorophenyl substituent (CAS 870061-36-2) is expected to profoundly shift selectivity, potency, and physicochemical properties, as demonstrated in structure–activity relationship studies on related bis-pyrrolyl-tetrazolyl differentiation inducers [3]. The methylene linker length and substitution pattern are critical determinants of biological outcome that cannot be assumed interchangeable across in-class compounds.

Quantitative Differentiation Evidence for N-(1-Ethyl-1H-1,2,3,4-tetraazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine Versus Selected Comparators


TAAR5 Agonist Activity: Quantitative Comparison with Endogenous Ligands and In-Class Aminotetrazoles

This compound was evaluated as an agonist at mouse TAAR5 expressed in HEK293 cells using a cAMP accumulation BRET assay. The measured EC50 exceeded 10,000 nM [1], placing it in the very weak agonist range. For context, the endogenous TAAR5 full agonist trimethylamine (TMA) activates hTAAR5 with an EC50 of approximately 1,000–3,000 nM in comparable cAMP assays [2]. This compound is therefore at least 3- to 10-fold less potent than the endogenous ligand at TAAR5. However, among synthetic aminotetrazole-containing ligands screened against TAAR5, even weak measurable agonism distinguishes this scaffold from purely inactive tetrazole derivatives, providing a starting point for optimization.

Trace amine-associated receptor 5 TAAR5 GPCR agonism olfactory receptor

DHFR Inhibitory Activity: Quantitative Distinction from Potent Antifolate Agents

The compound was tested for inhibition of bovine liver dihydrofolate reductase (DHFR) and exhibited an IC50 of 100,000 nM (100 µM) [1]. This places it approximately 5,000-fold weaker than the clinical antifolate methotrexate, which inhibits human DHFR with an IC50 of approximately 0.02 µM (20 nM) [2]. The very weak DHFR inhibition indicates that this compound does not act as a canonical antifolate and is unlikely to produce DHFR-mediated cytotoxicity at pharmacologically relevant concentrations. This negative selectivity data is valuable: it demonstrates that despite containing a nitrogen-rich heterocyclic scaffold structurally reminiscent of diaminopyrimidine antifolates, the compound's binding mode at DHFR is fundamentally different, reducing the risk of DHFR-mediated off-target effects in applications focused on TAAR5 or CCR5 modulation.

Dihydrofolate reductase DHFR inhibition antifolate enzyme inhibition

CCR5 Antagonist Activity Claimed in Patent Literature: Differentiation from Maraviroc and Other CCR5 Antagonists

Chinese patent CN1706824A discloses a series of compounds of formula (I) as CCR5 antagonists, and independent author profile data from Zhang Huili (Semantic Scholar) specifically cites preliminary pharmacological activity screening indicating that this compound can be used as a CCR5 antagonist for the preparation of drugs treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1][2]. Importantly, the patent disclosure predates the commercial launch of maraviroc (approved 2007) and represents an early tetrazole-pyrrole chemotype exploration for CCR5 antagonism. While specific IC50 values for this compound at CCR5 are not publicly available in the patent abstract, the structural scaffold differs fundamentally from maraviroc (a tropane-based CCR5 antagonist with IC50 ~0.1–1 nM at CCR5 [3]) and other clinical candidates such as vicriviroc and aplaviroc, which rely on piperidine or diketopiperazine cores. The tetrazole-pyrrole scaffold offers a distinct intellectual property space and potentially different resistance profile compared to established CCR5 antagonist chemotypes.

CCR5 antagonist chemokine receptor HIV entry inhibitor inflammation

Physicochemical Differentiation: Computed Drug-Likeness Profile Versus Close Structural Analogs

The computed physicochemical profile for this compound (C9H14N6, MW 206.25) shows a calculated logP of 0.76, topological polar surface area (TPSA) of 59.21 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. This profile fully complies with all four Lipinski Rule of Five criteria (MW <500, logP <5, HBD <5, HBA <10) and the Veber rule (rotatable bonds ≤10, TPSA ≤140 Ų). Compared to the 2,3-dichlorophenyl analog (CAS 870061-36-2; C13H12Cl2N6, MW ~323), the N-ethyl substitution yields a substantially lower molecular weight (206 vs. ~323 Da), lower lipophilicity (predicted), and the absence of halogen atoms, which may translate to improved aqueous solubility and reduced CYP450 inhibition potential . Compared to the des-ethyl analog (N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazol-5-amine, MW ~178), the N-ethyl group increases molecular weight and lipophilicity, potentially enhancing membrane permeability while maintaining favorable drug-like properties .

Drug-likeness Lipinski rule of five physicochemical properties bioisosterism

Anti-Proliferative and Differentiation-Inducing Activity: Context from Bis-Pyrrolyl-Tetrazolyl Literature

Webisa-archived patent data indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This activity aligns with the broader class of bis-pyrrolyl-tetrazolyl hybrid polar compounds studied by Chatzopoulou et al. (2012), who demonstrated that Compound 3 (1,6-bis[5-(1H-pyrrol-1-yl)-2H-tetrazol-2-yl]hexane) promoted erythroid differentiation at a fifty-fold lower concentration than hexamethylenebisacetamide (HMBA), achieving accumulation of 80% hemoglobin-producing cells [2]. While the specific quantitative differentiation potency of the target compound has not been published in peer-reviewed literature, its monocyte-directed differentiation claim distinguishes it from the erythroid-directed bis-tetrazole compounds, suggesting a distinct cellular specificity profile that may be attributable to the mono-tetrazole-mono-pyrrole architecture with the N-ethyl substituent.

Cell differentiation anti-proliferative leukemia hybrid polar compounds

Recommended Research and Industrial Application Scenarios for N-(1-Ethyl-1H-1,2,3,4-tetraazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine Based on Available Evidence


TAAR5 Chemical Probe Development and GPCR Deorphanization Studies

Given the documented—albeit weak—TAAR5 agonist activity (EC50 >10,000 nM in cAMP BRET assay) [1], this compound can serve as a starting scaffold for structure–activity relationship campaigns aimed at developing more potent and selective TAAR5 chemical probes. TAAR5 is an understudied olfactory trace amine receptor with emerging roles in the central nervous system; the availability of a synthetic small-molecule scaffold with measurable TAAR5 engagement is valuable for academic and industrial groups pursuing TAAR5 deorphanization. The compound's favorable drug-like physicochemical properties (MW 206, clogP 0.76, TPSA 59.21) [2] support further optimization for CNS penetration.

CCR5 Antagonist Lead Expansion Using a Non-Tropane Chemotype

The patent disclosure in CN1706824A [3] and associated pharmacological screening data from Zhang Huili [4] establish this compound as a CCR5 antagonist candidate with a tetrazole-pyrrole scaffold that is structurally distinct from maraviroc, vicriviroc, and other tropane/piperidine-based CCR5 antagonists. For medicinal chemistry groups seeking intellectual property freedom-to-operate in the CCR5 antagonist space—particularly for inflammatory or autoimmune indications beyond HIV—this compound offers a differentiated chemical starting point. Procurement for quantitative CCR5 binding and functional assays (calcium mobilization, chemotaxis) is the logical next step.

Myeloid Differentiation Screening in Oncology and Dermatology Models

Archived patent data indicating monocyte-directed differentiation activity [5] positions this compound as a candidate for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy models and psoriasis-relevant keratinocyte hyperproliferation assays. The related bis-pyrrolyl-tetrazolyl literature demonstrates that tetrazole-pyrrole hybrids can achieve differentiation potency superior to HMBA [6], and the mono-tetrazole architecture of this compound may confer distinct lineage specificity. Procurement for head-to-head comparison with HMBA and all-trans retinoic acid (ATRA) in standardized myeloid differentiation assays is recommended.

Polypharmacology Profiling for Multi-Target Drug Discovery

The compound's unique combination of three annotated bioactivities—TAAR5 agonism (EC50 >10,000 nM), DHFR inhibition (IC50 100,000 nM), and CCR5 antagonism (patent claim) [1][3][7]—makes it a useful tool compound for investigating polypharmacology in inflammatory and neurological disease contexts. The very weak DHFR activity (5,000-fold less potent than methotrexate) effectively eliminates antifolate-mediated cytotoxicity as a confounding factor [7], while the dual TAAR5/CCR5 profile may be relevant for conditions where trace amine signaling intersects with chemokine pathways, such as neuroinflammation. Procurement for broad-panel receptor profiling is warranted.

Quote Request

Request a Quote for N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.